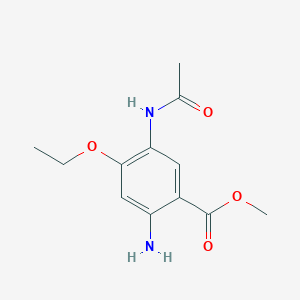
1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a unique chemical compound with the empirical formula C6H9N3O2 . It has a molecular weight of 155.15 . The SMILES string for this compound is CC(C)n1cc(nn1)C(O)=O .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, such as this compound, can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The InChI string for this compound is1S/C6H9N3O2/c1-4(2)9-3-5(6(10)11)7-8-9/h3-4H,1-2H3,(H,10,11) . This provides a standardized way to represent the compound’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (155.15), empirical formula (C6H9N3O2), and SMILES string (CC(C)n1cc(nn1)C(O)=O) .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid and related molecules are significant for the synthesis of various biologically active compounds. A study by Ferrini et al. (2015) demonstrates the use of a related molecule, 5-amino-1,2,3-triazole-4-carboxylic acid, in creating peptidomimetics and compounds based on the triazole scaffold, often used in pharmaceuticals. This study highlights the versatility of triazole derivatives in drug development, especially in the synthesis of HSP90 inhibitors (Ferrini, 2015).
Bioisostere Applications
Giraudo et al. (2018) explored the hydroxy-1,2,3-triazole as a bioisostere of the carboxylic acid function, expanding its applications in biomimetics of γ-aminobutyric acid (GABA). This study underscores the potential of 1,2,3-triazoles in designing compounds that interact with neurotransmitter systems, offering insights into novel pharmacological interventions (Giraudo, 2018).
Synthesis of Triazole Derivatives
The synthesis of 1-aryl 1,2,3-triazoles, as shown by Khadem et al. (1968), demonstrates the chemical versatility and adaptability of triazole derivatives. This research provides essential insights into the structural manipulation of triazole compounds, crucial for various scientific applications (Khadem, 1968).
Continuous Manufacturing of Triazole Compounds
Karlsson et al. (2017) developed a safe and efficient continuous process for synthesizing 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, demonstrating the scalability of triazole synthesis for industrial applications. This study highlights the potential for large-scale production of triazolederivatives in drug development and other chemical industries (Karlsson, 2017).
Supramolecular Interactions of Triazoles
The work of Schulze and Schubert (2014) delves into the supramolecular interactions of 1,2,3-triazoles, emphasizing their diverse applications in supramolecular and coordination chemistry. The study outlines the unique characteristics of 1H-1,2,3-triazoles, including their nitrogen-rich structure, which enables complexation with various ions. This research is pivotal for understanding the broader applications of triazoles in chemistry, beyond their initial scope in click chemistry (Schulze & Schubert, 2014).
Antimicrobial Activity
Holla et al. (2005) investigated the antimicrobial activity of certain 1,2,3-triazole derivatives, showcasing their potential in addressing microbial resistance. This study provides insights into the therapeutic applications of triazole derivatives as antimicrobial agents (Holla et al., 2005).
Safety and Hazards
Mécanisme D'action
- The primary targets of 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid are not explicitly mentioned in the literature. However, we know that the 1,2,3-triazole moiety can serve as a hydrogen bond acceptor and donor at the active site of receptors . This suggests that the compound likely interacts with specific proteins or enzymes.
- Triazoles have been explored in various contexts, including anti-ChE (cholinesterase) activity . This suggests a potential role in neurotransmitter regulation.
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
1-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)9-3-5(6(10)11)7-8-9/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMIOZCNDLJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B3339715.png)












